tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate
Brand Name: Vulcanchem
CAS No.: 496917-85-2
VCID: VC8275923
InChI: InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-7-5-4-6-11(12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate

CAS No.: 496917-85-2

Cat. No.: VC8275923

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-hydroxyethyl)benzylcarbamate - 496917-85-2

Specification

CAS No. 496917-85-2
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name tert-butyl N-[[2-(2-hydroxyethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-7-5-4-6-11(12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17)
Standard InChI Key RYOFVNZIVGJWEB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure consists of three key functional groups:

  • tert-Butyl group: A bulky, electron-donating group that enhances steric hindrance and stability.

  • Benzyl moiety: An aromatic ring contributing to π-π interactions with biological targets.

  • Hydroxyethyl substituent: A polar group improving solubility and bioavailability .

The IUPAC name, tert-butyl N-[[2-(2-hydroxyethyl)phenyl]methyl]carbamate, reflects its systematic arrangement. The SMILES notation CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO\text{CC(C)(C)OC(=O)NCC1=CC=CC=C1CCO} and InChIKey RYOFVNZIVGJWEB-UHFFFAOYSA-N provide precise identifiers for computational studies.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H21NO3\text{C}_{14}\text{H}_{21}\text{NO}_{3}
Molecular Weight251.32 g/mol
CAS Number496917-85-2
SMILESCC(C)(C)OC(=O)NCC1=CC=CC=C1CCO
Solubility (Predicted)Moderate in polar solvents

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves reacting tert-butyl alcohol with benzylamine and di-tert-butyl dicarbonate under anhydrous conditions. A stepwise protocol includes:

  • Protection of Amine: Benzylamine reacts with di-tert-butyl dicarbonate to form a protected intermediate.

  • Hydroxyethyl Introduction: The intermediate undergoes alkylation with ethylene oxide or substitution with 2-chloroethanol.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 2: Key Reactants and Conditions

ReactantRoleConditions
Di-tert-butyl dicarbonateCarbamate formation0–5°C, inert atmosphere
BenzylamineAmine sourceRoom temperature
Ethylene oxideHydroxyethyl donor50–60°C, base catalyst

Industrial Manufacturing

Scaled-up production uses continuous-flow reactors to enhance yield and safety. Key challenges include managing exothermic reactions and ensuring high purity for pharmaceutical applications. Industrial batches achieve ~90% yield through optimized stoichiometry and catalytic systems.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and mycobacterial enzymes, with IC50_{50} values in the micromolar range. The hydroxyethyl group facilitates hydrogen bonding with catalytic residues, as shown in molecular docking studies.

Pharmacokinetic Profile

  • Bioavailability: 45–60% in rodent models due to enhanced solubility from the hydroxyethyl group.

  • Metabolism: Hepatic oxidation via CYP3A4 forms inactive metabolites excreted renally.

ParameterValue
GHS ClassificationWarning (GHS07)
Skin IrritationCategory 2
Eye DamageCategory 1
Precautionary MeasuresP264, P280, P305+P351+P338

Comparative Analysis with Analogous Carbamates

Structural Analogues

  • tert-Butyl benzylcarbamate: Lacks the hydroxyethyl group, resulting in lower solubility.

  • Ethyl 2-(2-hydroxyethyl)benzylcarbamate: Shorter alkyl chain reduces metabolic stability.

Functional Differences

The hydroxyethyl group in tert-butyl 2-(2-hydroxyethyl)benzylcarbamate confers:

  • Enhanced water solubility: 2.5 mg/mL vs. 0.8 mg/mL for non-hydroxylated analogues.

  • Improved target binding: 30% higher affinity for AChE compared to tert-butyl benzylcarbamate.

Future Research Directions

Drug Development

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl ring to enhance potency.

  • Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce dosing frequency.

Polymer Science

The compound’s carbamate linkage serves as a monomer for polyurethanes with tunable mechanical properties. Recent trials show elastomers with tensile strengths up to 25 MPa.

Green Chemistry Initiatives

Developing solvent-free synthesis routes using microwave irradiation to reduce environmental impact.

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